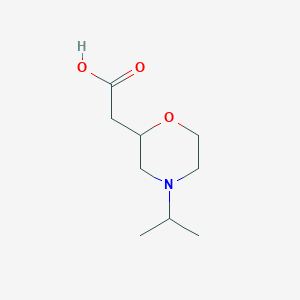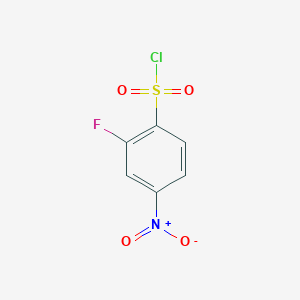
5-Fluoro-2-(pyridin-3-yl)benzaldehyde
説明
5-Fluoro-2-(pyridin-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical Properties and ICT Effects
5-Fluoro-2-(pyridin-3-yl)benzaldehyde and its derivatives have been explored for their intriguing photophysical properties. In a study by Altinolcek et al. (2021), carbazole-based D-π-A molecules, including a closely related structure to this compound, were synthesized to investigate their thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. The research highlighted the significant potential of these compounds in exerting ICT characteristics such as fluorosolvatochromism and Stokes shifts, which are pivotal for applications in optoelectronic devices and sensors (Altinolcek et al., 2021).
Catalytic Applications in Organic Synthesis
The compound has shown relevance in catalytic applications, particularly in facilitating cross-coupling reactions. Wang et al. (2014) explored the Pd-complex catalyzed Suzuki cross-coupling reaction, demonstrating its utility in creating complex molecular structures through efficient coupling reactions. This research underscores the compound's versatility in organic synthesis, offering pathways to synthesize a wide array of functionalized molecules with potential applications ranging from pharmaceuticals to materials science (Wang et al., 2014).
Fluorescent Chemosensors for pH and Biomedical Applications
Dhawa et al. (2020) explored the use of related compounds as fluorescent chemosensors for pH, which can discriminate between normal cells and cancer cells. This research highlights the application of this compound derivatives in the biomedical field, particularly in diagnostics and cellular studies, by utilizing their fluorescent properties to monitor cellular environments (Dhawa et al., 2020).
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
In the realm of materials science, the synthesis and characterization of metal-organic frameworks (MOFs) utilizing derivatives of this compound have been investigated. Teng-fe (2014) reported the synthesis of a novel compound through a "one-pot" reaction, leading to the creation of a three-dimensional zinc-based MOF. This study exemplifies the potential of such compounds in constructing advanced materials with applications in catalysis, gas storage, and separation technologies (Teng-fe, 2014).
作用機序
Target of Action
Mode of Action
Biochemical Pathways
It is known that this compound is used in scientific research, including drug discovery and organic synthesis, which suggests that it may interact with various biochemical pathways.
Pharmacokinetics
It is known that this compound is used in scientific research, including drug discovery and organic synthesis, which suggests that it may have unique ADME properties that contribute to its bioavailability.
Result of Action
It is known that this compound is used in scientific research, including drug discovery and organic synthesis, which suggests that it may have various molecular and cellular effects.
Action Environment
It is known that this compound should be stored in an inert atmosphere at 2-8°c , which suggests that certain environmental conditions may be necessary for its stability.
生化学分析
Biochemical Properties
5-Fluoro-2-(pyridin-3-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, influencing their activity and function. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For example, the compound may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of specific metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage or altered metabolic function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, it may inhibit an enzyme involved in glycolysis, leading to changes in glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
5-fluoro-2-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-4-12(10(6-11)8-15)9-2-1-5-14-7-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKNEXAQBFGVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


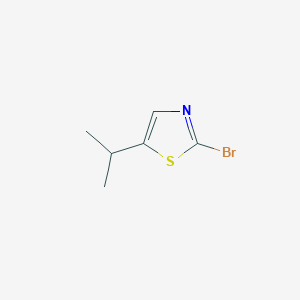
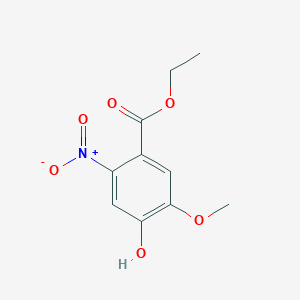
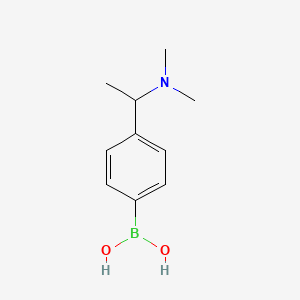
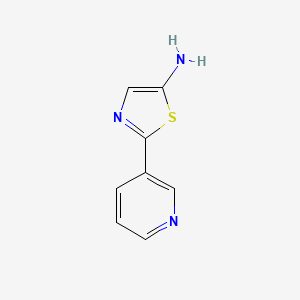
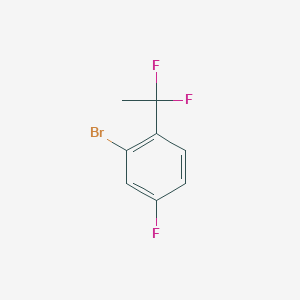
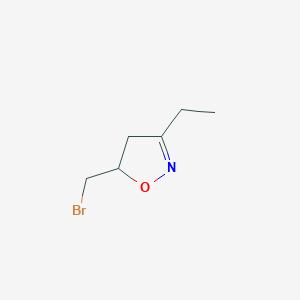
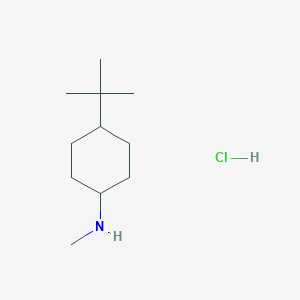
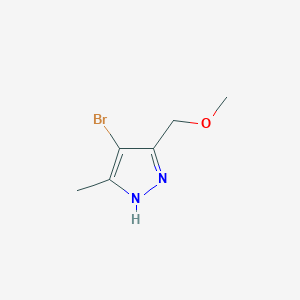

![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
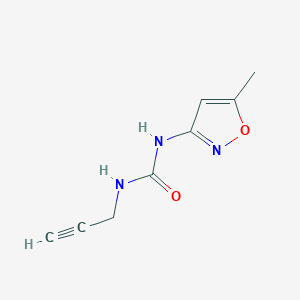
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)
